N-[(4-methylphenyl)methyl]hydroxylamine
Description
Contextualizing Hydroxylamines and Their Derivatives in Modern Organic Synthesis
Hydroxylamine (B1172632) (NH₂OH) and its organic derivatives are compounds containing a nitrogen atom bonded to a hydroxyl group. They are pivotal intermediates in both industrial and academic settings. In large-scale industrial processes, hydroxylamine is a key precursor in the synthesis of caprolactam, which is the monomer for Nylon 6. wikipedia.org In the broader context of organic synthesis, hydroxylamines are valued for their dual nucleophilic character and their ability to act as potent reducing agents. quora.com
Their reaction with aldehydes and ketones to form oximes is a cornerstone transformation, providing access to amines via reduction or enabling rearrangements like the Beckmann rearrangement. wikipedia.org Furthermore, hydroxylamine derivatives serve as crucial building blocks for nitrogen-containing compounds, finding extensive use in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai The growing demand for complex nitrogenous scaffolds in drug discovery has spurred renewed interest in developing novel synthetic methods utilizing the unique reactivity of the hydroxylamine moiety.
Chemical Structure and Nomenclature of N-[(4-methylphenyl)methyl]hydroxylamine
This compound is a disubstituted hydroxylamine derivative. Its structure consists of a hydroxylamine core (-NHOH) where one of the amino hydrogens is replaced by a (4-methylphenyl)methyl group, commonly known as a 4-methylbenzyl or p-tolyl-methyl group.
The systematic IUPAC name for this compound is This compound . It is also commonly referred to by the synonym N-(4-methylbenzyl)hydroxylamine . The presence of the benzyl (B1604629) group significantly influences the compound's properties compared to simple alkylhydroxylamines, while the para-methyl substituent on the phenyl ring introduces subtle electronic effects.
Below is a table summarizing the key chemical identifiers and properties for this compound.
| Property | Value |
| Systematic Name | This compound |
| Common Synonym | N-(4-methylbenzyl)hydroxylamine |
| CAS Number | 16814-17-8 bldpharm.com |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol cymitquimica.com |
| Chemical Structure | p-CH₃-C₆H₄-CH₂-NH-OH |
Significance of the Alkylarylhydroxylamine Moiety in Research
The alkylarylhydroxylamine moiety, particularly the N-benzylhydroxylamine framework to which the title compound belongs, is a versatile tool in synthetic organic chemistry. These molecules are frequently used as synthons for introducing nitrogen and, in some cases, oxygen into a target structure. N-benzylhydroxylamine is recognized as a versatile building block for constructing a variety of nitrogen-containing organic frameworks, many of which exhibit important pharmacological activities. rsc.org
Traditionally, N-benzylhydroxylamines have been used as an "N1 source" for synthesizing amines or as an "N1O1 synthon" in 1,3-dipolar cycloaddition reactions to produce isoxazolidine (B1194047) and related heterocycles. rsc.org These reactions are fundamental in medicinal chemistry for creating novel scaffolds. More recently, innovative research has expanded the synthetic utility of this class of compounds. A novel reaction strategy employs N-benzylhydroxylamine hydrochloride as a "C1N1 synthon" in a cyclization reaction to construct 1,2,5-trisubstituted imidazoles. rsc.orgrsc.org This is achieved through the strategic activation of the α-C(sp³)–H bond of the benzyl group, breaking away from the traditional reactivity focused on the N-O unit. rsc.org
The specific structure of this compound, with its electron-donating methyl group at the para-position of the benzene (B151609) ring, can modulate the electronic properties of the molecule, potentially influencing reaction rates and selectivity in these synthetic transformations compared to its unsubstituted parent, N-benzylhydroxylamine.
Overview of Research Trajectories for Hydroxylamine Derivatives
Current research into hydroxylamine derivatives is advancing along several key trajectories, driven by the need for new synthetic methods and functional molecules.
One major area of focus is the development of novel aminating reagents. Researchers are designing new N-alkyl-hydroxylamine-derived reagents for the direct, iron-catalyzed installation of medicinally relevant amine groups onto alkenes. chemrxiv.orgethz.ch This approach allows for the efficient synthesis of secondary and tertiary alkylamines, which are privileged structures in many pharmaceuticals. chemrxiv.org
A second significant trend is the continued exploitation of hydroxylamines in the synthesis of complex heterocyclic systems. Their role in cycloaddition reactions remains a powerful tool for drug discovery. guidechem.com Recent work has focused on expanding the scope and inventing new types of cyclizations, including novel strategies that activate different parts of the hydroxylamine derivative molecule. rsc.org
Finally, there is a growing interest in the biological activities of hydroxylamine derivatives themselves. N-substituted hydroxylamines have been investigated as potential antibacterial agents that function by inhibiting bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. The substitution pattern on the hydroxylamine is critical to its activity and selectivity, opening a path for the development of new therapeutics to combat drug-resistant pathogens.
Scope and Objectives of this Academic Review on this compound
This academic review aims to provide a focused overview of the chemical compound this compound. While research dedicated exclusively to this specific molecule is limited, its structural features place it at the intersection of several important areas of contemporary chemical science. The primary objective is to consolidate the available information on its chemical identity, including its structure and nomenclature. Furthermore, this review seeks to contextualize the compound by discussing the established significance and evolving applications of its parent structural class, alkylarylhydroxylamines. By examining the broader research trajectories for hydroxylamine derivatives—from their use as synthetic building blocks to their potential as therapeutic agents—this review will highlight the potential areas of interest and future research directions for this compound and related structures.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-9-10/h2-5,9-10H,6H2,1H3 |
InChI Key |
OIBISEAEGMVEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Methylphenyl Methyl Hydroxylamine and Analogues
Strategic Approaches to N-Alkylation and N-Arylation of Hydroxylamines
The formation of the C-N bond in N-substituted hydroxylamines can be achieved through various strategic approaches, including reductive amination, nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions. Each method offers distinct advantages and is suited for different substrate scopes and reaction conditions.
Optimized Reductive Amination Protocols for Hydroxylamines
Reductive amination is a powerful and widely used method for the synthesis of amines and their derivatives. masterorganicchemistry.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or oxime intermediate, which is then reduced in situ to the corresponding amine or hydroxylamine (B1172632). nih.govorganic-chemistry.org For the synthesis of N-[(4-methylphenyl)methyl]hydroxylamine, this involves the reaction of 4-methylbenzaldehyde (B123495) with hydroxylamine, followed by reduction.
The initial step is the formation of 4-methylbenzaldehyde oxime from the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride. This reaction is typically carried out in a suitable solvent like ethanol. Subsequently, the oxime is reduced to the desired N-substituted hydroxylamine. A variety of reducing agents can be employed for this transformation. One effective method utilizes stannous chloride (SnCl₂) in a one-pot, two-step procedure. derpharmachemica.com In this protocol, the aldehyde is first reacted with hydroxylamine hydrochloride at room temperature, followed by the addition of stannous chloride and refluxing to effect the reduction. derpharmachemica.com
Alternatively, sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent commonly used for reductive aminations. interchim.frcommonorganicchemistry.com Its reduced reactivity compared to sodium borohydride (B1222165) (NaBH₄) allows for the selective reduction of iminium ions or oximes in the presence of carbonyl groups. commonorganicchemistry.com The reaction is typically performed at a controlled pH to ensure the stability of the reducing agent and efficient reduction of the intermediate. researchgate.net
Table 1: Comparison of Reducing Agents for the Reductive Amination of 4-Methylbenzaldehyde with Hydroxylamine
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Stannous Chloride (SnCl₂) | Ethanol, reflux | Low cost, efficient for primary amines | Requires basic workup |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, controlled pH | Mild, selective for imines/oximes | Potential cyanide toxicity |
| Sodium Borohydride (NaBH₄) | Methanol | Readily available | Less selective, can reduce aldehydes |
Nucleophilic Substitution Reactions on Alkyl Halides and Sulfonates
The direct N-alkylation of hydroxylamine with an appropriate alkylating agent, such as a 4-methylbenzyl halide or sulfonate, represents another key synthetic route. This method relies on the nucleophilic character of the nitrogen atom in hydroxylamine attacking the electrophilic carbon of the alkylating agent. wikipedia.org However, a significant challenge in the alkylation of hydroxylamine is controlling the selectivity between N-alkylation and O-alkylation, as both the nitrogen and oxygen atoms possess lone pairs of electrons and can act as nucleophiles. nih.govresearchgate.net
Controlling overalkylation to form the corresponding dialkylated product is another challenge, particularly when using highly reactive alkylating agents. nih.gov Careful control of stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.
Palladium-Catalyzed Cross-Coupling Strategies for N-Arylation
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction can also be applied to the N-arylation of hydroxylamines. strath.ac.uk The reaction involves the coupling of an aryl halide or triflate with a hydroxylamine derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. numberanalytics.com
The choice of ligand is critical for the success of the Buchwald-Hartwig amination of hydroxylamines. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. libretexts.org For the N-arylation of hydroxylamines, the bis-pyrazole phosphine ligand, BippyPhos, has been shown to be particularly effective. organic-chemistry.org The use of BippyPhos allows for the smooth coupling of hydroxylamines with a range of aryl bromides, chlorides, and iodides at moderate temperatures (e.g., 80 °C) in a solvent like toluene (B28343) with a base such as cesium carbonate (Cs₂CO₃). organic-chemistry.org
The general mechanism of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the hydroxylamine and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the N-aryl hydroxylamine product and regenerates the Pd(0) catalyst. libretexts.org The steric and electronic properties of the ligand play a crucial role in each of these steps, influencing the reaction rate and selectivity. nih.gov
Table 2: Key Components in Palladium-Catalyzed N-Arylation of Hydroxylamines
| Component | Role | Examples |
|---|---|---|
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Phosphine Ligand | Stabilizes and activates the catalyst | BippyPhos, Xantphos |
| Base | Deprotonates the hydroxylamine | Cs₂CO₃, NaOt-Bu |
| Aryl Electrophile | Provides the aryl group | Aryl bromides, chlorides, iodides |
Metal-Free Oxidative Cross-Coupling Methods
In recent years, there has been a growing interest in the development of metal-free C-N bond-forming reactions to avoid the cost and potential toxicity of transition metal catalysts. Several strategies have emerged for the metal-free N-arylation of amines and their derivatives.
One approach involves the use of hypervalent iodine reagents as arylating agents. For instance, trimethoxyphenyliodonium(III) acetate (B1210297) has been used for the N-arylation of N,O-protected hydroxylamines. organic-chemistry.org Another strategy is the oxidative coupling of amines with organoboron reagents, such as arylboronic acids. While often copper-mediated, some nickel-mediated and even metal-free variations have been explored. organic-chemistry.orgnih.gov
Furthermore, oxidative coupling reactions mediated by reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have been investigated for the formation of C-N bonds. nih.gov TEMPO-derived N-oxoammonium salts can act as oxidants to facilitate the coupling of certain nitrogen nucleophiles with aromatic partners under metal-free conditions. nih.gov Additionally, visible-light photocatalysis has emerged as a powerful tool for radical-radical cross-coupling, offering a metal-free pathway to C-N bond formation. windows.net The application of these methods to the direct N-arylation of unprotected hydroxylamines is an active area of research.
Chemo- and Regioselective Synthesis of this compound
Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of N-substituted hydroxylamines, particularly in controlling the competition between N- and O-alkylation.
Control of N- versus O-Alkylation Selectivity
The hydroxylamine molecule is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. nih.gov The outcome of an alkylation reaction is influenced by several factors, including the nature of the electrophile (Hard and Soft Acids and Bases theory), the solvent, the counterion, and the temperature.
According to the principles of Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom of hydroxylamine is considered a softer nucleophilic center than the oxygen atom. Therefore, reactions with soft electrophiles, such as alkyl halides with larger, more polarizable halogens (e.g., iodides and bromides), are expected to favor N-alkylation. Conversely, harder electrophiles might favor O-alkylation.
The choice of solvent plays a crucial role in modulating the reactivity of the nucleophile. In polar aprotic solvents like DMF or DMSO, the bare anion of hydroxylamine is more available for reaction, and N-alkylation is often favored. In contrast, polar protic solvents can solvate the nitrogen atom through hydrogen bonding, potentially increasing the nucleophilicity of the oxygen atom and leading to a higher proportion of the O-alkylated product.
The nature of the base and the resulting counterion can also influence the N-/O-alkylation ratio. The use of a strong, non-coordinating base can generate a more "naked" and highly reactive hydroxylamine anion, which may favor N-alkylation. The reaction temperature can also be a factor, with lower temperatures generally favoring the kinetically controlled product, which is often the N-alkylated isomer. For the synthesis of this compound, employing 4-methylbenzyl bromide (a relatively soft electrophile) in a polar aprotic solvent with a strong base would be expected to favor the desired N-alkylation product.
Stereoselective Synthesis of Chiral this compound Precursors
The asymmetric synthesis of chiral hydroxylamines has historically been a significant challenge, primarily due to the labile N-O bond, which is susceptible to cleavage, leading to the formation of primary amines as byproducts. nature.comnih.gov However, recent breakthroughs in catalysis have enabled the efficient asymmetric hydrogenation of oximes, providing a direct route to chiral hydroxylamines.
A notable advancement involves the use of chiral nickel complexes as catalysts. This methodology has demonstrated high efficacy in the asymmetric hydrogenation of various oximes, yielding optically pure hydroxylamines with impressive yields (up to 99%) and enantiomeric excesses (up to 99% ee). nature.comincatt.nl The success of this approach is attributed to weak supramolecular interactions, such as C-H/π interactions, between the catalyst and the oxime substrate, which effectively control the stereoselectivity of the reaction. incatt.nl
Iridium-based catalysts have also emerged as powerful tools for the asymmetric hydrogenation of oximes. researchgate.netincatt.nl Chiral cyclometalated Ir(III) complexes, in the presence of an acid co-catalyst, can selectively hydrogenate the C=N bond of oximes to furnish N-alkoxy amines in good to excellent yields and with high enantioselectivity. researchgate.net DFT mechanistic studies have indicated that the hydride transfer step is the chirality-determining step in these reactions. nih.gov
The following table summarizes key findings in the stereoselective synthesis of chiral hydroxylamine precursors:
Interactive Data Table: Catalytic Asymmetric Hydrogenation of Oximes| Catalyst Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
|---|---|---|---|---|
| Chiral Nickel Complex | Broad (substituted and unsubstituted oximes) | Up to 99 | Up to 99 | Controlled by supramolecular interactions. incatt.nl |
| Chiral Iridium(III) Complex | Various oximes | Good to Excellent | High | Acid-assisted; hydride transfer is stereodetermining. nih.govresearchgate.net |
| Rhodium-phosphine complexes | Ketoxime acetates | Moderate to good | Up to 81 | First example of enantioselective hydrogenation of oxime acetates. acs.org |
Utilization of Protected Hydroxylamine Precursors
Protected hydroxylamines are versatile reagents in organic synthesis, offering a stable and manageable source of the hydroxylamine moiety. The use of protecting groups allows for selective reactions at other sites of a molecule without interference from the reactive hydroxylamine group.
N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate) is a widely used precursor. chemimpex.comthermofisher.comsigmaaldrich.com It serves as a crucial intermediate in the synthesis of various nitrogen-containing compounds, including amines and amino acids. chemimpex.com Its stability and ease of handling make it suitable for both laboratory-scale and industrial applications. chemimpex.com For instance, it is employed in the development of prodrugs and as a protecting group for amines to enhance the efficiency of chemical reactions. chemimpex.com
N,O-Bis(trimethylsilyl)hydroxylamine is another valuable protected hydroxylamine. The trimethylsilyl (B98337) groups enhance its reactivity and solubility in organic solvents. cymitquimica.com It is often used in the protection of carbonyl compounds and in the formation of amines. cymitquimica.comchemdad.com This reagent reacts with various electrophiles, predominantly at the nitrogen atom. chemdad.com
The following table highlights common protected hydroxylamine precursors and their applications:
Interactive Data Table: Protected Hydroxylamine Precursors in Synthesis| Precursor | Protecting Group(s) | Key Applications |
|---|---|---|
| N-Boc-hydroxylamine | tert-Butoxycarbonyl (Boc) | Synthesis of amines, amino acids, and prodrugs. chemimpex.com |
| N,O-Bis(trimethylsilyl)hydroxylamine | Trimethylsilyl (TMS) | Protection of carbonyls, synthesis of amines and hydroxamic acids. cymitquimica.comchemdad.com |
Novel Precursors and Starting Materials in this compound Synthesis
Synthesis from Aromatic Nitro Compounds via Reduction
The catalytic reduction of aromatic nitro compounds is a primary industrial method for producing N-aryl hydroxylamines. mdpi.com However, this process presents a significant challenge: the tendency for over-reduction to the thermodynamically more stable aromatic amine. mdpi.comrsc.org Consequently, much research has focused on developing selective catalytic systems that can halt the reduction at the hydroxylamine stage.
Supported platinum catalysts, such as Pt/SiO₂, have been shown to be highly effective for the selective hydrogenation of nitroaromatics to the corresponding N-aryl hydroxylamines. rsc.org These reactions can be carried out under mild conditions (1 bar H₂ at room temperature) with excellent yields (up to 99%). rsc.org The key to achieving high selectivity is the addition of small amounts of amines (e.g., triethylamine) and dimethyl sulfoxide (B87167) (DMSO). The amine promotes the conversion of the nitroaromatic, while DMSO inhibits the further hydrogenation of the hydroxylamine to the aniline (B41778). rsc.org
Soluble nanoparticle catalysts, such as polystyrene-supported ruthenium nanoparticles, have also been developed for the selective reduction of nitroarenes. researchgate.net These catalysts can mediate the reduction using hydrazine (B178648) as the hydrogen source under exceptionally mild conditions, and they are tolerant of various functional groups that are easily reduced. researchgate.net Silver nanoparticles supported on mesoporous titania have also demonstrated high activity for the chemoselective reduction of nitroarenes to N-aryl hydroxylamines using ammonia-borane as the reducing agent. nih.govmdpi.com
Preparation from Oxime Derivatives
The reduction of oximes is a direct and efficient approach to synthesizing N-substituted hydroxylamines. researchgate.netwikipedia.org However, this transformation is challenging due to the difficulty in reducing the C=N bond and the propensity for the weak N-O bond to undergo reductive cleavage, leading to primary amines as side products. researchgate.netresearchgate.netresearchgate.net
Traditional methods often rely on stoichiometric reducing agents like borohydrides and hydrosilanes. nih.gov More recent efforts have focused on catalytic methods. For instance, the reduction of oximes with diborane (B8814927) in tetrahydrofuran, followed by hydrolysis, provides N-monosubstituted hydroxylamines in good yields (50-90%). acs.orgacs.org
Catalytic hydrogenation of oximes over heterogeneous catalysts is a widely studied approach. mdpi.com While challenging, certain systems have shown success. For example, iridium(III) complexes have been found to be uniquely efficient for the homogeneous hydrogenation of oximes to hydroxylamine products, remarkably without cleavage of the N-O bond. dicp.ac.cn These reactions are typically assisted by the addition of an acid. dicp.ac.cn
Sustainable and Green Chemistry Principles in this compound Synthesis
Catalyst Development for Environmentally Benign Processes
The development of environmentally benign catalysts is a cornerstone of green chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources. In the context of N-substituted hydroxylamine synthesis, this has led to a focus on creating highly active and selective heterogeneous catalysts that can be easily recovered and reused.
For the selective reduction of nitroaromatics, supported platinum catalysts (e.g., Pt/SiO₂, Pt/C, Pt/Al₂O₃) offer a green alternative to stoichiometric reagents. rsc.orgrsc.org These catalysts operate under mild conditions and can be recycled. The use of additives like DMSO to control selectivity also aligns with green chemistry principles by maximizing the yield of the desired product and minimizing byproducts. rsc.org
In the hydrogenation of oximes, the development of catalysts based on earth-abundant metals like nickel is a significant step towards sustainability. nih.gov These catalysts can replace more expensive and less abundant precious metals. Furthermore, the use of hydrogen gas as a reductant is inherently green, as the only byproduct is water.
The mechanism for the hydrogenation of nitro compounds over heterogeneous catalysts can proceed through two competitive pathways: a "direct" route involving the double hydrogenation of the nitro group via a hydroxylamine intermediate, or a "condensation" pathway where nitroso and hydroxylamine intermediates react to form an azo compound that is subsequently reduced to the amine. rsc.org The design of catalysts that favor the direct pathway and allow for the isolation of the hydroxylamine intermediate is a key goal in the development of green synthetic methods.
The following table provides an overview of catalysts contributing to greener synthetic routes for N-substituted hydroxylamines:
Interactive Data Table: Green Catalysts for N-Substituted Hydroxylamine Synthesis| Catalytic System | Reaction | Green Chemistry Aspect |
|---|---|---|
| Pt/SiO₂ with additives | Selective reduction of nitroaromatics | High selectivity, mild conditions, recyclable catalyst. rsc.org |
| Polystyrene-supported Ru nanoparticles | Selective reduction of nitroaromatics | Mild conditions, high functional group tolerance. researchgate.net |
| Ag/TiO₂ nanoparticles | Chemoselective reduction of nitroarenes | High activity, use of ammonia-borane as a reductant. nih.govmdpi.com |
| Chiral Nickel complexes | Asymmetric hydrogenation of oximes | Use of earth-abundant metal, high atom economy. nih.gov |
| Iridium(III) complexes | Homogeneous hydrogenation of oximes | High selectivity, avoids N-O bond cleavage. dicp.ac.cn |
Flow Chemistry Approaches for Enhanced Efficiency
Continuous-flow technology has emerged as a highly efficient and safe method for the synthesis of N-arylhydroxylamines, a class of compounds analogous to this compound. mdpi.comacs.org This approach addresses many of the challenges associated with traditional batch synthesis, such as managing exothermic reactions and handling hazardous intermediates. The selective hydrogenation of nitroarenes is a primary route to N-arylhydroxylamines, and its adaptation to a flow process offers marked improvements in control and efficiency. mdpi.com
A notable advancement involves the use of a platinum on carbon (Pt/C) catalyst within a micro-packed bed reactor (µPBR). mdpi.com Research has identified 4-(dimethylamino)pyridine (DMAP) as a uniquely effective additive that significantly increases both the hydrogenation activity and the selectivity for the desired hydroxylamine product, achieving selectivity greater than 99% under mild conditions. mdpi.com The DMAP serves a dual function: it facilitates the heterolytic cleavage of H₂ and provides a competitive adsorption on the catalyst surface, which prevents the over-reduction of the hydroxylamine to the corresponding amine. mdpi.com
The flow chemistry setup allows for precise control over critical reaction parameters, including temperature, pressure, and residence time (which is a function of the flow rate). mdpi.comvapourtec.com This fine-tuning is crucial for maximizing the yield of the target hydroxylamine while minimizing the formation of byproducts. For instance, in the hydrogenation of o-chloronitrobenzene, adjusting the liquid flow rate directly impacts the conversion rate while maintaining high selectivity for the hydroxylamine product. mdpi.com
The benefits of applying flow chemistry to this synthesis include:
Enhanced Safety: The small volume of the reactor minimizes the risks associated with highly reactive or hazardous materials. vapourtec.com
Precise Temperature Control: Superior heat transfer capabilities prevent thermal runaways and the formation of temperature-dependent byproducts. vapourtec.com
Rapid Optimization: Reaction conditions can be screened and optimized quickly by systematically varying flow rates and temperatures. vapourtec.com
Scalability: The process can be scaled up by extending the operation time or by using multiple reactors in parallel. vapourtec.com
This flow protocol has proven to be compatible with a wide array of functional groups on the nitroarene substrate, including halogens, carbonyls, and electron-donating groups, demonstrating its broad applicability for creating a diverse range of N-arylhydroxylamine analogues. mdpi.com
| Liquid Flow Rate (mL·min⁻¹) | Residence Time | Conversion Rate (%) | Product Selectivity (%) |
|---|---|---|---|
| 1.25 | Short | Decreased | >98 |
| 0.75 | Medium | Moderate | >98 |
| 0.25 | Long | Increased | >98 |
Solid-Phase Synthesis Techniques for this compound Derivatives
Solid-phase synthesis (SPS) is a powerful methodology for the efficient construction of diverse molecular libraries, and it has been successfully applied to the generation of hydroxylamine derivatives. google.com This technique involves anchoring a starting material to an insoluble polymer support (resin), performing a series of chemical reactions on the bound substrate, and finally cleaving the desired product from the support. google.comnih.gov A key advantage of SPS is the simplification of purification, as excess reagents and byproducts can be washed away from the immobilized intermediate at each step. google.com
For the synthesis of hydroxylamine derivatives, a common strategy is to attach a hydroxylamine building block to the solid support through its oxygen atom, creating an O-linked intermediate. acs.orgnih.gov This can be achieved through several methods, such as the reaction of N-hydroxyphthalimide with resins like Wang or Sasrin under Mitsunobu conditions. acs.org Once the hydroxylamine is immobilized, the nitrogen atom can be deprotected and subsequently functionalized through various coupling reactions to build the desired molecular structure. google.comacs.org
To prevent unwanted side reactions during the synthetic sequence, the hydroxylamine nitrogen is often protected. acs.orgresearchgate.net The 2,4-dimethoxybenzyl group is an example of a protecting group used for this purpose, as it effectively shields the nitrogen but can be removed simultaneously with the cleavage of the final compound from the solid support. nih.govresearchgate.net
The choice of resin and linker is critical as it determines the reaction conditions that can be used and the method required for the final cleavage step. researchgate.net Acid-sensitive linkers, for example, allow the release of the final hydroxamic acid or hydroxylamine derivative in high purity with reagents like trifluoroacetic acid. researchgate.net The versatility of SPS allows for a combinatorial approach, where different building blocks can be added in a parallel fashion to rapidly generate a large library of distinct this compound derivatives for screening and other applications. google.com
| Resin/Linker Type | Immobilization Strategy | Typical Cleavage Condition | Reference |
|---|---|---|---|
| Wang Resin | Reaction with N-hydroxyphthalimide (Mitsunobu conditions) | Trifluoroacetic Acid (TFA) | acs.org |
| Sasrin Resin | Reaction with N-hydroxyphthalimide (Mitsunobu conditions) | Mildly acidic (e.g., dilute TFA) | acs.org |
| 2-Chlorotrityl Chloride Resin | Direct reaction with N-Fmoc hydroxylamine | Very mild acid (e.g., Acetic Acid) | acs.orgresearchgate.net |
| HMP or TENTAGEL S AC Resin | Functionalization to add a leaving group, followed by nucleophilic attack of an alkoxyamine | Acid-mediated | google.com |
Mechanistic Investigations of Reactions Involving N 4 Methylphenyl Methyl Hydroxylamine
Elucidation of Reaction Pathways in Nucleophilic Additions and Condensations
The nitrogen atom in N-[(4-methylphenyl)methyl]hydroxylamine is highly nucleophilic, enabling it to readily attack electrophilic centers such as carbonyl carbons. This reactivity is the basis for its condensation with aldehydes, ketones, and carboxylic acid derivatives.
The reaction of N-monosubstituted hydroxylamines, such as this compound, with aldehydes or ketones is a principal method for the synthesis of nitrones. mdpi.com Oximes are generally not formed in this reaction, as their formation would require the cleavage of the N-C bond of the (4-methylphenyl)methyl group.
The mechanism proceeds via the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the corresponding N-benzyl nitrone. nih.gov This condensation reaction is typically carried out under mild conditions. For instance, reacting N-benzylhydroxylamine hydrochloride with an aldehyde in the presence of a mild base like sodium bicarbonate (NaHCO₃) and a dehydrating agent like sodium sulfate (Na₂SO₄) effectively produces the nitrone. nih.gov
The general pathway can be summarized as:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of this compound attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group on the carbinolamine is protonated (often acid-catalyzed) and eliminated as water, leading to the formation of the C=N double bond characteristic of a nitrone.
| Reactant (Aldehyde/Ketone) | Product (Nitrone) | General Structure |
|---|---|---|
| Benzaldehyde | C-Phenyl-N-[(4-methylphenyl)methyl]nitrone | ![]() |
| Acetone | C,C-Dimethyl-N-[(4-methylphenyl)methyl]nitrone | ![]() |
| Cyclohexanone | C-Cyclohexylidene-N-[(4-methylphenyl)methyl]nitrone | ![]() |
N-substituted hydroxamic acids can be synthesized through the reaction of N-substituted hydroxylamines with activated carboxylic acid derivatives, such as acyl chlorides or esters. acs.orgunimi.it This transformation is a classic example of nucleophilic acyl substitution. chemguide.co.uk
The reaction mechanism involves the nitrogen atom of this compound acting as a nucleophile, attacking the carbonyl carbon of the carboxylic acid derivative. This addition step forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride from an acyl chloride) is eliminated, and a proton is lost from the nitrogen atom, resulting in the formation of the stable N-substituted hydroxamic acid. chemguide.co.uk The use of a base is often required to neutralize the acidic byproduct (e.g., HCl).
| Carboxylic Acid Derivative | Resulting Hydroxamic Acid | General Structure |
|---|---|---|
| Acetyl Chloride | N-Hydroxy-N-[(4-methylphenyl)methyl]acetamide | ![]() |
| Benzoyl Chloride | N-Hydroxy-N-[(4-methylphenyl)methyl]benzamide | ![]() |
| Ethyl Acetate (B1210297) | N-Hydroxy-N-[(4-methylphenyl)methyl]acetamide | ![]() |
Radical Pathways and Reactive Intermediates
Beyond its role in polar reactions, this compound can serve as a precursor to highly reactive nitrogen-centered radical intermediates. These species are valuable in modern synthetic chemistry for forming new carbon-nitrogen bonds.
Hydroxylamine (B1172632) derivatives are effective precursors for generating nitrogen-centered radicals, often facilitated by visible-light photoredox catalysis. nih.govmanchester.ac.uknih.gov For a substrate like this compound, single-electron transfer (SET) can lead to the formation of an aminium radical cation. nih.govrsc.org This process involves the removal of an electron from the nitrogen atom.
Alternatively, homolytic cleavage of the N–O bond can produce an aminyl radical. rsc.org These transient radical species are electrophilic and can be "trapped" by reacting with electron-rich species such as alkenes or arenes. This trapping step initiates a cascade that can lead to the formation of complex nitrogen-containing molecules, such as tetrahydroquinolines or other functionalized amines. rsc.org
| Generation Method | Reactive Intermediate | Potential Trapping Agent |
|---|---|---|
| Visible-Light Photoredox Catalysis (Oxidative Quenching) | Aminium Radical Cation | Styrene (Alkene) |
| Homolytic Cleavage (e.g., with an Initiator) | Aminyl Radical | Cyclohexene (Alkene) |
| Transition Metal Catalysis (e.g., Fe(II)) | Nitrogen-Centered Radical | Deactivated Styrenes |
Oxynitrenes (R-N-O) are highly reactive, six-electron intermediates. Their generation typically requires high-energy conditions and specific precursors. While they are of theoretical interest, the generation of an oxynitrene from this compound is not a commonly reported or mechanistically favored pathway. The literature reviewed does not provide specific methods for the generation and characterization of oxynitrenes from this particular class of N-benzylhydroxylamines.
Rearrangement Reactions and Associated Mechanisms (e.g., Neber, Bamberger-type rearrangements)
Certain named reactions involve the rearrangement of hydroxylamine derivatives or their products. However, the specific structure of this compound precludes it from participating in the classic versions of several of these rearrangements.
Bamberger Rearrangement : The classic Bamberger rearrangement is the acid-catalyzed rearrangement of an N-phenylhydroxylamine to a p-aminophenol. wikipedia.orgscribd.com The mechanism requires the phenyl group to be directly bonded to the hydroxylamine nitrogen to allow for the formation of a key nitrenium ion intermediate that is attacked by water. beilstein-journals.orgwiley-vch.de Since this compound is an N-benzylhydroxylamine (the aromatic ring is separated from the nitrogen by a methylene (B1212753) group), it cannot undergo this specific rearrangement pathway.
Neber Rearrangement : The Neber rearrangement involves the conversion of a ketoxime O-sulfonate (e.g., a tosylate) into an α-amino ketone using a base. wikipedia.orgsynarchive.com The reaction proceeds through the formation of an azirine intermediate. youtube.com This rearrangement does not start with the hydroxylamine itself, but rather with an oxime derivative. This compound reacts with ketones to form nitrones, not the oximes required as precursors for the Neber rearrangement. Therefore, this reaction is not directly applicable to the title compound.
Due to the highly specific nature of the requested information on "this compound," extensive searches for kinetic data, thermodynamic parameters, and its explicit role as an intermediate in cascade or multi-component reactions have yielded no specific results. The scientific literature readily available through standard databases does not appear to contain detailed mechanistic, kinetic, or thermodynamic studies focused on this particular substituted hydroxylamine.
Research and documentation are available for the parent compound, N-benzylhydroxylamine, and for different isomers such as N-(4-methylphenyl)hydroxylamine. However, no specific data could be retrieved for this compound that would allow for the creation of the detailed, data-driven article as outlined in the instructions.
Therefore, it is not possible to provide the requested content for sections 3.4 and 3.5 while adhering to the requirements for scientific accuracy and strict focus on the specified compound. Any attempt to generate the content would involve extrapolation from related but distinct compounds, which would not be scientifically sound.
Application of N 4 Methylphenyl Methyl Hydroxylamine As a Synthetic Building Block and Reagent
Construction of Nitrogen-Containing Heterocyclic Systems
Hydroxylamines are well-established precursors for the synthesis of nitrogen-containing heterocycles, as the N-O bond can be readily incorporated into ring systems or cleaved to facilitate cyclization. mdpi.com N-[(4-methylphenyl)methyl]hydroxylamine is a key starting material for generating nitrones, which are pivotal intermediates in these transformations.
The most prominent application of this compound in heterocyclic synthesis is as a precursor to C-aryl-N-benzyl nitrones. These nitrones are 1,3-dipolar species that readily react with various dipolarophiles, typically alkenes, in a [3+2] cycloaddition reaction to form five-membered isoxazolidine (B1194047) rings. psu.eduuobaghdad.edu.iq This reaction is a powerful tool for constructing O-N heterocyclic skeletons, which are influential building blocks for bioactive molecules and natural products. nih.gov
The process begins with the condensation of this compound with an appropriate aldehyde or ketone to generate the corresponding nitrone intermediate. This nitrone is then reacted with an olefin, and the cycloaddition proceeds to yield the isoxazolidine product. psu.edu The reaction is often regioselective and can be stereoselective, making it highly valuable in synthetic chemistry. nih.gov The yields for such cycloadditions are generally moderate to good, depending on the specific substrates and reaction conditions. psu.eduresearchgate.net
Table 1: Representative 1,3-Dipolar Cycloaddition Reactions for Isoxazolidine Synthesis This table illustrates the general reaction scheme where this compound is first converted to a nitrone before reacting with an olefin.
| Nitrone Precursor (from Aldehyde + this compound) | Dipolarophile (Olefin) | General Isoxazolidine Product Structure | Typical Conditions |
| C-Phenyl-N-(4-methylbenzyl)nitrone | Styrene | 2-(4-methylbenzyl)-3,5-diphenylisoxazolidine | Toluene (B28343), Reflux |
| C-(4-Nitrophenyl)-N-(4-methylbenzyl)nitrone | Methyl acrylate | Methyl 2-(4-methylbenzyl)-3-(4-nitrophenyl)isoxazolidine-5-carboxylate | Benzene (B151609), Reflux |
| C-Furfural-N-(4-methylbenzyl)nitrone | N-Phenylmaleimide | 2-(4-methylbenzyl)-3-(furan-2-yl)-5-phenyl-tetrahydro-1H-pyrrolo[3,4-d]isoxazole-4,6-dione | Chloroform, Room Temp |
Beyond five-membered rings, hydroxylamine (B1172632) derivatives are instrumental in synthesizing six-membered oxygen-nitrogen heterocycles like oxazines. researchgate.netijnc.ir These structures are found in numerous pharmacologically active compounds. ijnc.irresearchgate.net The synthesis of 1,2-oxazines, for example, can be achieved through hetero-Diels-Alder reactions where a nitroso compound, derivable from the hydroxylamine, acts as the dienophile. Alternatively, this compound can engage in condensation and cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form the oxazine (B8389632) ring system. These synthetic strategies highlight the role of hydroxylamines as versatile synthons for building a range of heterocyclic frameworks. researchgate.net
The nitrogen atom in this compound can also be utilized as a nucleophile in intramolecular cyclization reactions to form fused heterocyclic systems like indolines and tetrahydroquinolines. This strategy often involves preparing a derivative where the p-methylbenzyl group is modified to contain an electrophilic center or a leaving group at an appropriate position. For instance, an intramolecular version of N-chlorosuccinimide (NCS)-mediated cyclization can be employed to form a C-N bond at the indole (B1671886) 2-position, a strategy that has been used in the synthesis of complex alkaloids. nih.gov By designing a suitable precursor from this compound, intramolecular nucleophilic attack by the nitrogen onto an appended electrophilic chain can lead to the formation of these important nitrogen-containing scaffolds. mdpi.com
Role in the Synthesis of N-Hydroxypeptides and Related Bioactive Scaffolds
The incorporation of N-hydroxy groups into peptide backbones can significantly alter their conformational properties and biological activities. rsc.org this compound can be used as a building block in the solid-phase synthesis of N-hydroxypeptides. rsc.org In this context, the hydroxylamine moiety is incorporated into the peptide chain, replacing a standard amide nitrogen. This modification can enhance structural stability, such as by promoting β-sheet formation, without the energetic penalty sometimes observed with other N-alkyl substituents. rsc.org The resulting peptidomimetics are valuable tools for designing constrained structures with tailored biological functions.
Functionalization of Complex Molecular Architectures
N-alkylhydroxylamines are effective reagents for the functionalization of complex molecules, particularly carbohydrates. nih.gov This process, sometimes referred to as neoglycosylation, involves the reaction of the hydroxylamine with the anomeric carbon of an unprotected sugar. nih.gov this compound can be used to attach the (4-methylphenyl)methyl group to peptidoglycan (PG) fragments or other saccharides. This modification provides a stable linkage and introduces a chemical handle that can be used for bioconjugation to fluorophores, affinity tags, or surfaces for studying biological interactions, such as those involving the innate immune system. nih.gov
Utilization in Fragment-Based Approaches for Chemical Library Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds in medicinal chemistry. nih.govexactelabs.com This approach uses small molecules, or "fragments," typically with a molecular weight under 300 Da, as starting points for drug design. mdpi.com this compound fits the criteria for a useful fragment, possessing low molecular weight, a defined three-dimensional shape, and specific hydrogen bonding capabilities through the hydroxylamine group.
As a component of a chemical library, it can be screened against biological targets. dtu.dk Upon binding, its structure provides a validated starting point for optimization. The (4-methylphenyl)methyl moiety offers a synthetically tractable vector for fragment elaboration, where chemists can systematically add functionality to improve binding affinity and develop a potent inhibitor from the initial low-affinity fragment. nih.gov
Table 2: Physicochemical Properties of this compound for Fragment-Based Drug Discovery
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 137.18 g/mol | < 300 | Yes |
| cLogP (Calculated) | ~1.5 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 2 (OH, NH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 1 (O) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
Precursor for Electrophilic Aminating Reagents
Hydroxylamine derivatives are widely used as precursors to electrophilic aminating reagents, which are valuable for the introduction of nitrogen-containing functional groups into organic molecules. researchgate.net These reagents are typically generated by attaching an electron-withdrawing group to the oxygen atom of the hydroxylamine, which makes the nitrogen atom electrophilic.
This compound can be converted into an electrophilic aminating reagent by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, or an acyl chloride. The resulting O-sulfonyl or O-acyl hydroxylamine derivative can then be used to aminate a variety of nucleophiles, including carbanions, enolates, and organometallic reagents.
These electrophilic amination reactions provide a direct method for the formation of C-N bonds and are particularly useful in the synthesis of primary and secondary amines, which are important functional groups in many pharmaceuticals and agrochemicals. ethz.chmdpi.com The development of iron-catalyzed aminative difunctionalization of alkenes using novel hydroxylamine-derived aminating reagents highlights the ongoing interest in this area. ethz.ch
Table 2: Generation of Electrophilic Aminating Reagents
| Hydroxylamine Derivative | Activating Agent | Electrophilic Aminating Reagent | Reference |
|---|---|---|---|
| This compound | p-Toluenesulfonyl chloride | O-(p-tolylsulfonyl)-N-[(4-methylphenyl)methyl]hydroxylamine | researchgate.net |
Integration into Photoredox Catalysis for C–H Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In this context, hydroxylamine derivatives have been utilized as precursors to nitrogen-centered radicals, which can participate in a variety of C-H functionalization reactions.
Upon single-electron oxidation by an excited-state photocatalyst, an O-acylated or O-sulfonylated N-arylmethyl hydroxylamine can undergo homolytic cleavage of the N-O bond to generate a nitrogen-centered radical. This radical species can then engage in hydrogen atom transfer (HAT) from a suitable C-H bond, initiating a C-H functionalization cascade. Alternatively, the nitrogen-centered radical can add to an unsaturated system to form a new C-N bond.
While specific studies focusing on this compound in photoredox catalysis are limited, the broader class of hydroxylamine derivatives has been successfully employed in C-H amination of arenes and heteroarenes. rsc.org These reactions offer a direct and atom-economical approach to the synthesis of valuable aniline (B41778) and heteroarylamine derivatives. The 4-methyl group on the phenyl ring of this compound is not expected to interfere with these fundamental photoredox processes.
Computational and Theoretical Studies on N 4 Methylphenyl Methyl Hydroxylamine
Quantum Chemical Calculations of Electronic Structure and Bonding
Theoretical investigations would reveal the molecule's ground state geometry, optimizing bond lengths and angles to their lowest energy configuration. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's chemical reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Table 1: Hypothetical Electronic Properties of N-[(4-methylphenyl)methyl]hydroxylamine calculated using DFT
| Property | Calculated Value | Units |
| Total Energy | -442.87 | Hartrees |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | 0.54 | eV |
| HOMO-LUMO Gap | 6.75 | eV |
| Dipole Moment | 1.89 | Debye |
Note: This data is illustrative and represents typical values that might be obtained from such a study.
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, exploring its conformational landscape in a simulated environment, such as in a solvent. nih.govnih.govsoton.ac.uk
An MD simulation would track the atomic movements of the molecule, revealing how it folds and flexes. nih.gov This is crucial for understanding how the molecule might interact with other molecules. The simulations can identify preferential orientations of the 4-methylphenyl group relative to the hydroxylamine (B1172632) moiety, which are governed by steric and electronic effects.
Prediction of Reactivity and Selectivity via Density Functional Theory (DFT)
DFT is a versatile tool for predicting where and how a molecule is likely to react. nih.govchemrxiv.org By calculating various reactivity descriptors, one can gain insight into the molecule's susceptibility to electrophilic or nucleophilic attack. scielo.org.mx
Key reactivity descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Fukui Functions: Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx
For this compound, DFT calculations would likely indicate that the nitrogen and oxygen atoms of the hydroxylamine group are primary sites for electrophilic attack due to their lone pairs of electrons. The aromatic ring would also exhibit regions of high and low electron density, influencing its reactivity in electrophilic aromatic substitution reactions.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Ionization Potential (I) | 6.21 eV |
| Electron Affinity (A) | -0.54 eV |
| Chemical Potential (μ) | -2.835 eV |
| Chemical Hardness (η) | 3.375 eV |
| Electrophilicity Index (ω) | 1.19 eV |
Note: This data is illustrative and represents typical values that might be obtained from such a study. scirp.org
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The hydroxylamine group in this compound is capable of both donating and accepting hydrogen bonds. This ability is crucial for its interactions with other molecules, including solvents and biological macromolecules. Computational studies can model and analyze the strength and geometry of these hydrogen bonds. rsc.org
Simulations can reveal the formation of hydrogen-bonded networks, for example, in a condensed phase or in solution. The N-H and O-H protons can act as hydrogen bond donors, while the lone pairs on the nitrogen and oxygen atoms can act as acceptors. The presence of the aromatic ring can also lead to π-stacking interactions with other aromatic systems.
Molecular Docking and Binding Mode Analysis (focused on chemical interactions, not biological effect)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. rsc.org In the context of this compound, docking studies could be used to explore its potential interactions with a target binding site, focusing on the chemical interactions that stabilize the complex. nih.govbrylinski.org
A typical docking simulation would place the molecule into a defined binding pocket and score different poses based on factors like hydrogen bonding, van der Waals interactions, and electrostatic interactions. nih.govbrylinski.org The analysis would highlight key interactions, such as hydrogen bonds between the hydroxylamine group and polar residues in the binding site, or hydrophobic interactions involving the 4-methylphenyl group. researchgate.netmdpi.com
Spectroscopic Property Simulations for Structural Elucidation of Novel Derivatives
Computational methods can predict spectroscopic properties, which is invaluable for the structural elucidation of new or unknown compounds.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Quantum chemical methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govresearchgate.net These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment. researchgate.net
By comparing the predicted NMR spectrum with an experimental one, chemists can confirm the structure of a synthesized compound or identify the structure of an unknown. For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the methyl protons, the methylene (B1212753) protons, and the protons on the hydroxylamine group, aiding in the assignment of the experimental spectrum.
Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Ar-H (ortho to CH₂) | 7.25 |
| Ar-H (meta to CH₂) | 7.15 |
| CH₃ | 2.35 |
| CH₂ | 3.90 |
| NH | 5.80 |
| OH | 7.50 |
Note: This data is illustrative and represents typical values that might be obtained from such a study. Actual values can vary based on solvent and other experimental conditions. youtube.com
Vibrational Spectroscopy (IR) Analysis
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the vibrational spectroscopy of this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the infrared (IR) spectra of molecules, published research detailing such an analysis for this specific compound is not currently available.
Vibrational spectroscopy is instrumental in identifying the functional groups and elucidating the structural features of a molecule. A theoretical IR analysis of this compound would involve calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed using quantum chemical software. The process involves optimizing the molecular geometry to find its most stable conformation, followed by the computation of the harmonic vibrational frequencies.
The resulting theoretical spectrum provides a series of absorption bands, each corresponding to a specific vibrational mode of the molecule. These modes include stretching, bending, and torsional motions of the chemical bonds. For this compound, key vibrational modes would be expected in the following regions:
O-H and N-H Stretching: The hydroxyl (-OH) and amine (N-H) groups would exhibit characteristic broad and sharp stretching vibrations, respectively, typically in the high-frequency region of the spectrum.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would also be present.
C=C Stretching: The aromatic ring would show characteristic carbon-carbon double bond stretching frequencies.
C-N and C-O Stretching: The carbon-nitrogen and carbon-oxygen single bonds would have stretching vibrations in the fingerprint region of the spectrum.
Bending Vibrations: Various bending modes for C-H, N-H, and O-H bonds would also be predicted.
To enhance the accuracy of the theoretical spectrum, the calculated frequencies are often scaled using a scaling factor that corrects for anharmonicity and limitations in the theoretical model. The assignment of the calculated vibrational frequencies to specific vibrational modes is typically performed by analyzing the potential energy distribution (PED).
Although specific data for this compound is not available, the table below provides a hypothetical representation of what a detailed vibrational analysis would entail, based on the functional groups present in the molecule. The values presented are illustrative and not based on actual experimental or computational results for the target compound.
Table 1: Hypothetical Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| ν(O-H) | 3600 - 3200 | O-H stretching of the hydroxyl group |
| ν(N-H) | 3500 - 3300 | N-H stretching of the hydroxylamine group |
| ν(C-H) aromatic | 3100 - 3000 | C-H stretching of the phenyl ring |
| ν(C-H) aliphatic | 3000 - 2850 | C-H stretching of the methyl and methylene groups |
| ν(C=C) | 1600 - 1450 | C=C stretching of the aromatic ring |
| δ(N-H) | 1650 - 1550 | N-H bending |
| δ(C-H) | 1475 - 1365 | C-H bending of the methyl and methylene groups |
| ν(C-N) | 1350 - 1000 | C-N stretching |
| ν(C-O) | 1260 - 1000 | C-O stretching of the hydroxyl group |
Note: ν represents stretching vibrations and δ represents bending vibrations. The wavenumber ranges are general and can be influenced by the specific chemical environment within the molecule.
Further research involving dedicated computational studies on this compound is necessary to provide a detailed and accurate vibrational spectroscopy analysis. Such studies would offer valuable insights into the molecule's structural and electronic properties.
Advanced Analytical Methodologies for Research Characterization of N 4 Methylphenyl Methyl Hydroxylamine and Its Derivatives
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of N-[(4-methylphenyl)methyl]hydroxylamine and its reaction products. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide mass measurements with high accuracy (typically within 5 ppm), enabling the determination of an analyte's elemental composition from its exact mass. nih.gov This capability is fundamental for confirming the identity of synthesized derivatives and identifying unknown byproducts or intermediates in a reaction mixture. nih.gov
When coupled with liquid chromatography (LC-HRMS), the technique allows for the continuous monitoring of reactions. Samples can be taken at various time points to track the consumption of starting materials and the formation of products, providing critical data for reaction optimization.
A particularly advanced application of HRMS is Parallel Reaction Monitoring (PRM). mdpi.com PRM is a targeted quantitative method performed on high-resolution instruments like quadrupole-Orbitrap mass spectrometers. mdpi.com In a PRM experiment, a specific precursor ion of interest (e.g., the protonated molecule of a derivative of this compound) is selected in the quadrupole, fragmented, and all resulting product ions are detected at high resolution in the Orbitrap. mdpi.com This provides highly specific and confident identification and quantification, making it a powerful technique for hypothesis-driven research, such as tracking specific isomers or degradation products in a complex matrix. mdpi.com
Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product
| Parameter | Value | Interpretation |
| Observed m/z | 212.1070 | The experimental mass-to-charge ratio of the protonated molecule [M+H]⁺. |
| Calculated m/z | 212.1075 | The theoretical mass-to-charge ratio for the proposed formula C₁₄H₁₄NO⁺. |
| Mass Error | -2.4 ppm | The small difference between observed and calculated mass confirms the proposed elemental composition with high confidence. |
| Molecular Formula | C₁₄H₁₄NO | Derived from the accurate mass measurement. |
| MS/MS Fragments | 121.0701, 91.0542 | High-resolution fragment ions that can be used to confirm the structure of the molecule (e.g., corresponding to the tolyl group). |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For complex molecules like derivatives of this compound, advanced multi-dimensional techniques are essential for assigning the complete chemical structure and determining its stereochemistry. core.ac.uk
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of atoms, but for a full structural assignment, two-dimensional (2D) NMR experiments are required. These experiments reveal correlations between different nuclei, allowing chemists to piece together the molecular framework. core.ac.ukherbalanalysis.co.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, revealing, for example, which protons are adjacent in an alkyl chain or on an aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.com It is a highly sensitive experiment that simplifies the assignment of carbon signals by linking them to their known proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds. nmrsoft.com HMBC is crucial for connecting different molecular fragments, especially across quaternary (non-protonated) carbons, which are invisible in HSQC spectra. core.ac.uk
For stereochemical assignments, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY, ROESY) are used. These techniques identify protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of an NOE correlation between two protons indicates they are on the same face of the molecule, which is critical for determining relative stereochemistry. wordpress.com
Table 2: Application of 2D NMR Techniques for Structural Elucidation
| 2D NMR Experiment | Information Gained | Example Application for a Derivative |
| COSY | Reveals ¹H-¹H spin-spin coupling networks. | Identifying adjacent protons on the methylphenyl group and any attached aliphatic chains. |
| HSQC | Correlates protons to their directly bonded carbons. | Assigning every protonated carbon in the molecule by linking it to its attached proton's signal. |
| HMBC | Shows long-range (2-4 bond) ¹H-¹³C correlations. | Connecting the methyl group to the aromatic ring and the benzylic CH₂ to the hydroxylamine (B1172632) nitrogen. |
| NOESY/ROESY | Identifies protons that are close in 3D space. | Determining the relative stereochemistry at chiral centers by observing through-space correlations. |
When derivatives of this compound form materials that are insoluble, amorphous, or otherwise not amenable to analysis by solution-state NMR or X-ray crystallography, solid-state NMR (ssNMR) becomes an invaluable tool. nih.gov ssNMR provides atomic-level structural and dynamic information on non-crystalline or disordered samples. nih.govmdpi.com
Chromatographic Method Development for Reaction Mixture Analysis and Purity Assessment
Chromatography is the primary technique for separating components of a mixture, making it essential for analyzing the progress of a reaction and assessing the purity of the final product. The two most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). patsnap.combirchbiotech.com
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile and thermally sensitive compounds. patsnap.com For polar analytes like hydroxylamines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation mode. chromforum.org A more common approach is Reversed-Phase HPLC (RP-HPLC), often using a C18 column. A significant challenge in analyzing simple hydroxylamines is their lack of a strong UV chromophore, which complicates detection. nih.gov However, for this compound and its aromatic derivatives, the phenyl group provides sufficient UV absorbance for detection. Method development involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), pH, column type, and flow rate to achieve optimal separation of the main product from impurities and starting materials. nih.gov
Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. birchbiotech.com Direct analysis of hydroxylamines by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is often employed to convert the analyte into a more volatile and stable form, for instance, by reacting it with an aldehyde or ketone. chromforum.orgresearchgate.net The choice of column (e.g., a non-polar DB-5 or a mid-polarity DB-17) and temperature programming are critical parameters for achieving good separation. nih.gov A flame ionization detector (FID) is commonly used for detection.
Table 3: Comparison of Typical Chromatographic Methods for Purity Assessment
| Parameter | HPLC Method (Reversed-Phase) | GC Method (after derivatization) |
| Stationary Phase | C18 silica gel | 5% Phenyl Polysiloxane (DB-5) |
| Mobile Phase | Gradient of Acetonitrile and Water | Helium (carrier gas) |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) |
| Typical Analytes | Non-volatile, thermally labile compounds | Volatile, thermally stable derivatives |
| Key Advantage | Broad applicability, no need for derivatization for aromatic compounds. | High resolution and sensitivity. |
| Key Challenge | Lower resolution than GC for some isomers. | Potential for incomplete derivatization or thermal decomposition. |
X-ray Crystallography for Solid-State Structure Determination of this compound Adducts and Derivatives
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comlibretexts.org This technique provides an unambiguous determination of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry at an atomic resolution. rsc.orgrsc.org
For a derivative or adduct of this compound, obtaining a suitable single crystal allows for its complete structural elucidation. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. wordpress.com Computational refinement of the diffraction data yields a precise 3D model of the molecule. This information is considered the "gold standard" for structural proof and is invaluable for confirming the outcome of a stereoselective synthesis or understanding intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net While growing diffraction-quality crystals can be a bottleneck, the structural information obtained is unparalleled. rsc.orgrsc.org
In-Situ Spectroscopic Techniques for Mechanistic Reaction Monitoring (e.g., Stopped-Flow UV-Vis, IR)
Understanding the mechanism of a chemical reaction requires observing it as it happens. In-situ (in the reaction vessel) spectroscopic techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need to withdraw and quench samples. mt.comspectroscopyonline.com
In-Situ IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for tracking changes in functional groups during a reaction. acs.orgrsc.org By inserting a probe directly into the reaction vessel, changes in the vibrational spectra can be recorded over time. For example, the disappearance of a carbonyl stretch in an IR spectrum could indicate the progress of a reaction involving this compound as a nucleophile. These techniques provide kinetic data and can help identify transient intermediates that are not observable by offline methods. nih.gov
Stopped-Flow UV-Vis Spectroscopy: For reactions that are too fast to be monitored by conventional methods (occurring on millisecond to second timescales), stopped-flow spectroscopy is the technique of choice. williams.eduyork.ac.uk In this method, small volumes of reactant solutions are rapidly mixed, and the reaction progress is monitored in an observation cell using UV-Visible absorption or fluorescence spectroscopy. rsc.orgyoutube.com Given that derivatives of this compound contain a chromophore, this technique is well-suited to study the kinetics of their rapid reactions, allowing for the determination of rate constants and the elucidation of detailed reaction mechanisms. photophysics.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[(4-methylphenyl)methyl]hydroxylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves reductive amination or hydroxylamine substitution reactions. For example, analogous compounds like N-Benzoyltryptophan Methyl Ester are synthesized via coupling reactions under nitrogen atmospheres, with purification by column chromatography . Optimization includes adjusting pH, temperature, and stoichiometric ratios of precursors (e.g., 4-methylbenzylamine and hydroxylamine derivatives). Oxidation potential measurements (e.g., cyclic voltammetry) can help assess stability during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., N–O stretch at ~950 cm⁻¹ and aromatic C–H stretches near 3000 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns validating the structure .
- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 6.8–7.2 ppm) and methylene groups adjacent to the hydroxylamine moiety (δ 3.5–4.0 ppm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps to minimize inhalation risks .
- Waste Disposal : Segregate waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data for this compound batches?
- Methodological Answer : Discrepancies in purity (e.g., HPLC vs. LC-MS results) may arise from impurities like unreacted 4-methylbenzylamine or oxidation byproducts. Mitigation strategies include:
- Chromatographic Refinement : Use gradient elution on reverse-phase columns (e.g., Chromolith®) to separate closely eluting peaks .
- Standardized Calibration : Reference certified standards (e.g., NIST-traceable materials) to validate analytical methods .
- Impurity Profiling : Apply pharmacopeial guidelines (e.g., USP thresholds for individual/total impurities ≤0.5%) .
Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
Q. How can computational methods enhance the study of this compound’s reactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes), as demonstrated for benzotriazole derivatives .
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
- ADME Prediction : Tools like SwissADME assess drug-likeness, guiding pharmacological studies .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?
- Methodological Answer :
- Benchmarking : Compare experimental NMR/IR data with simulated spectra from computational tools (e.g., Gaussian or ACD/Labs) .
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex NMR spectra .
- Collaborative Validation : Cross-check results with independent labs or databases like NIST Chemistry WebBook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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